Synthesis Methods
The synthesis of tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple synthetic steps starting from readily available precursors. One common route includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yields and purity.
Molecular Structure
The molecular formula of tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate is , with a molecular weight of approximately 340.5 g/mol. Its structure features:
The InChI key for this compound is UIEIDXVJEYWTPT-UHFFFAOYSA-N, indicating its unique chemical identity. The canonical SMILES representation is CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C, which provides a linear representation of the molecular structure .
Types of Reactions
tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate can participate in various chemical reactions:
These reactions allow for structural modifications that can enhance the biological activity or physical properties of the compound.
The mechanism of action for tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The binding affinity and selectivity towards these targets can lead to alterations in their activity or function, which is crucial for its application in medicinal chemistry. Detailed studies often involve evaluating the compound's effects on cellular pathways and determining its pharmacodynamics .
Physical Properties
Chemical Properties
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the molecular environment of hydrogen atoms and functional groups present in the structure .
tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3